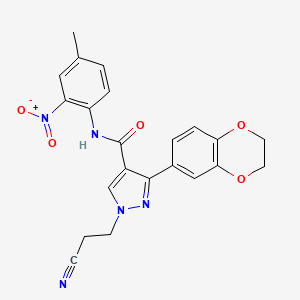![molecular formula C20H24N2O5S B4176172 methyl 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4176172.png)
methyl 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate, also known as Dibenzoylmethane (DBM), is a natural compound found in turmeric. DBM has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and osteoporosis.
Wirkmechanismus
The mechanism of action of DBM is not fully understood. However, studies have suggested that DBM may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the Wnt/β-catenin pathway, and the PI3K/Akt pathway. DBM has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects. Studies have shown that DBM can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). DBM has also been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques. Additionally, DBM has been shown to have anti-inflammatory and anti-osteoporotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. DBM is also relatively non-toxic and can be used at high concentrations without causing significant cell death. However, DBM also has some limitations. It is a relatively unstable compound and can degrade over time. Additionally, DBM can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBM. One area of research is to further elucidate the mechanism of action of DBM. Studies are needed to determine the specific signaling pathways and enzymes that are modulated by DBM. Another area of research is to investigate the potential therapeutic effects of DBM on other diseases, such as diabetes and cardiovascular disease. Additionally, studies are needed to optimize the synthesis and formulation of DBM for clinical use.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic effects on various diseases. Studies have shown that DBM has anti-cancer properties and can inhibit the growth of cancer cells. DBM has also been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, DBM has been shown to have anti-inflammatory and anti-osteoporotic effects.
Eigenschaften
IUPAC Name |
methyl 2-[2-(3,5-dimethyl-N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-10-14(2)12-16(11-13)22(28(5,25)26)15(3)19(23)21-18-9-7-6-8-17(18)20(24)27-4/h6-12,15H,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUOYFMALKWGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B4176105.png)
![N-[5-({[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4176111.png)
![2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4176131.png)
![N-(3-chloro-4-methylphenyl)-4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}-3-nitrobenzamide](/img/structure/B4176144.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethyl-2-pyrimidinamine hydrochloride](/img/structure/B4176151.png)
![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4176157.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(3-pyridinylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B4176162.png)
![ethyl N-({[5-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B4176180.png)
![2-(2-methoxyphenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4176192.png)
![8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4176193.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4176197.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B4176214.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B4176226.png)